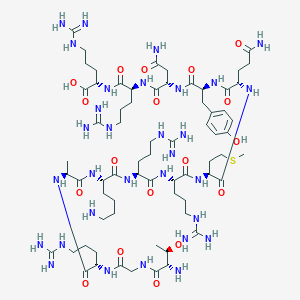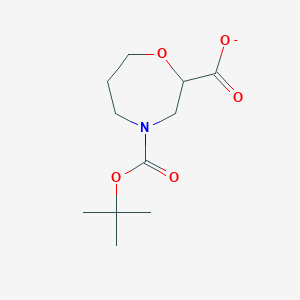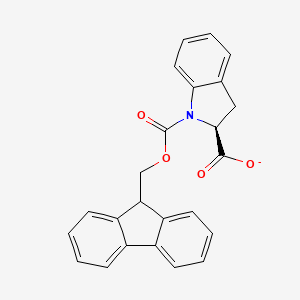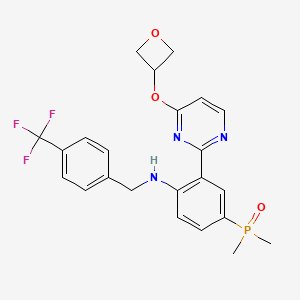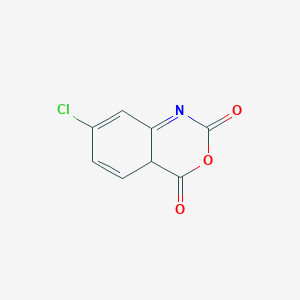![molecular formula C13H8N4O5 B12366966 4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JY-3-094 is a small molecule inhibitor designed to disrupt the interaction between the c-Myc and Max proteins. The c-Myc protein is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of c-Myc is associated with various cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JY-3-094 involves the modification of the biphenyl moiety of the lead compound 10074-G5. The ortho-biphenyl group in 10074-G5 is replaced with a para-carboxyphenyl group to yield JY-3-094 . The synthetic route typically involves the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced at the para position of the phenyl ring through a Friedel-Crafts acylation reaction.
Final modifications: The final compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Industrial Production Methods
Industrial production of JY-3-094 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
JY-3-094 undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The nitro group in the biphenyl moiety can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JY-3-094, which can be further studied for their biological activity.
Applications De Recherche Scientifique
JY-3-094 has several scientific research applications, particularly in the field of cancer research :
Chemistry: Used as a tool compound to study the structure-activity relationship of c-Myc inhibitors.
Biology: Helps in understanding the role of c-Myc in cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers associated with c-Myc dysregulation.
Industry: Can be used in the development of new cancer therapies and diagnostic tools.
Mécanisme D'action
JY-3-094 exerts its effects by disrupting the interaction between the c-Myc and Max proteins . The c-Myc protein must heterodimerize with Max to become transcriptionally active. JY-3-094 binds to the c-Myc protein, preventing its interaction with Max, thereby inhibiting the transcriptional activity of c-Myc. This leads to the suppression of c-Myc target genes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
10074-G5: The lead compound from which JY-3-094 was derived.
10058-F4: Another c-Myc inhibitor with a different chemical structure but similar biological activity.
JQ-1: A bromodomain inhibitor that indirectly affects c-Myc by inhibiting the BRD4 protein.
Uniqueness of JY-3-094
JY-3-094 is unique due to its improved potency and selectivity over the lead compound 10074-G5.
Propriétés
Formule moléculaire |
C13H8N4O5 |
|---|---|
Poids moléculaire |
300.23 g/mol |
Nom IUPAC |
4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H8N4O5/c18-13(19)7-1-3-8(4-2-7)14-9-5-6-10(17(20)21)12-11(9)15-22-16-12/h1-6,14H,(H,18,19) |
Clé InChI |
ZEIZFLAEFWOEKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Solubilité |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[3,4-bis(oxidanylidene)-2-[[(1~{R})-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-~{N},~{N}-dimethyl-3-oxidanyl-pyridine-2-carboxamide](/img/structure/B12366892.png)
![Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate](/img/structure/B12366900.png)
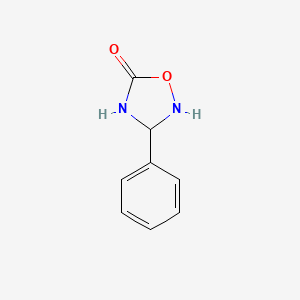

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12366931.png)

